
2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate, also known as CR-8, is a chemical compound with potential therapeutic properties. It belongs to the class of chromene derivatives and has been studied extensively for its various biological activities.
Wirkmechanismus
The mechanism of action of 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and also to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer. 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and has been linked to neuroprotection.
Biochemical and Physiological Effects
2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the proliferation and migration of cancer cells, and induce apoptosis in cancer cells. In addition, 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its use in combination with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.
Conclusion
In conclusion, 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate is a promising compound with potential therapeutic properties in various diseases. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate involves the reaction of 4-hydroxycoumarin with propionaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-oxo-4-propyl-2H-chromene-5,7-diyl diacetate has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects.
Eigenschaften
IUPAC Name |
(5-acetyloxy-2-oxo-4-propylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-4-5-11-6-15(19)22-14-8-12(20-9(2)17)7-13(16(11)14)21-10(3)18/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPQTUDITZOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357612 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101169-75-9 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

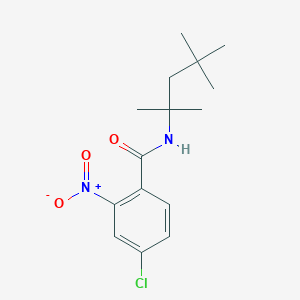
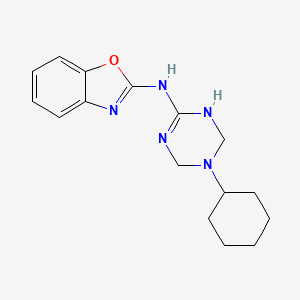
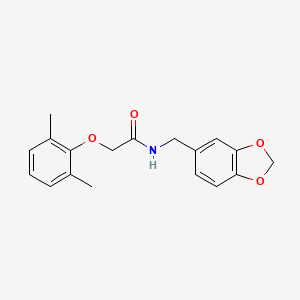
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)
![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5746458.png)

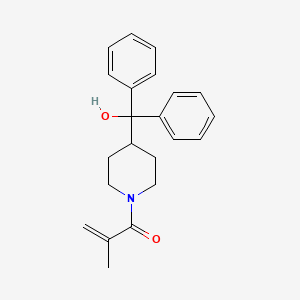


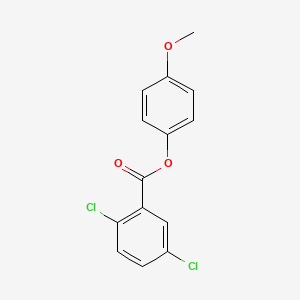
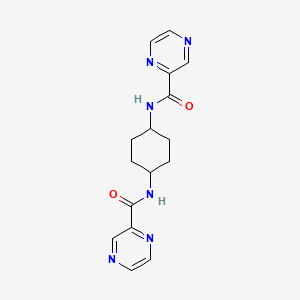
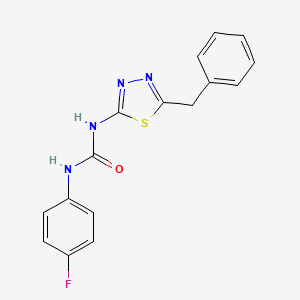
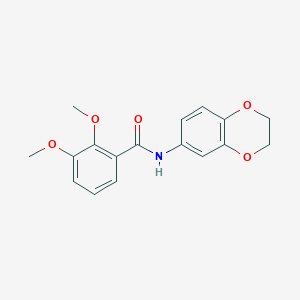
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)